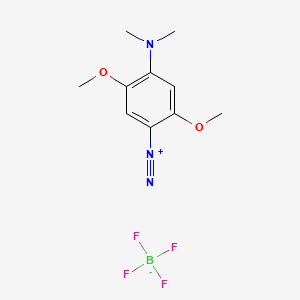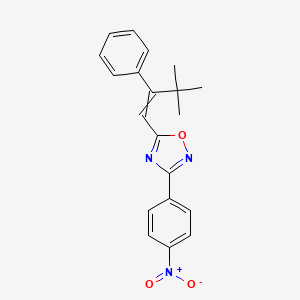![molecular formula C13H13N2OP B14477533 [Bis(4-aminophenyl)methyl]phosphanone CAS No. 67354-03-4](/img/structure/B14477533.png)
[Bis(4-aminophenyl)methyl]phosphanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Bis(4-aminophenyl)methyl]phosphanone is an organic compound characterized by the presence of two 4-aminophenyl groups attached to a central phosphinylmethylene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(4-aminophenyl)methyl]phosphanone typically involves the reaction of 4-aminobenzaldehyde with a phosphine reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure reactors and automated control systems to optimize the reaction conditions and ensure consistent product quality.
化学反应分析
Types of Reactions
[Bis(4-aminophenyl)methyl]phosphanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
[Bis(4-aminophenyl)methyl]phosphanone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用机制
The mechanism of action of [Bis(4-aminophenyl)methyl]phosphanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
[Bis(4-aminophenyl)methyl]phosphine oxide: Similar structure but with an oxygen atom replacing the phosphine group.
[Bis(4-aminophenyl)methyl]phosphine sulfide: Similar structure but with a sulfur atom replacing the phosphine group.
[Bis(4-aminophenyl)methyl]phosphine: Lacks the oxygen or sulfur atom, making it a simpler analog.
Uniqueness
[Bis(4-aminophenyl)methyl]phosphanone is unique due to its specific combination of functional groups and its ability to form stable coordination complexes. This uniqueness makes it valuable for applications that require precise control over molecular interactions and reactivity.
属性
CAS 编号 |
67354-03-4 |
|---|---|
分子式 |
C13H13N2OP |
分子量 |
244.23 g/mol |
IUPAC 名称 |
4-[(4-aminophenyl)-phosphorosomethyl]aniline |
InChI |
InChI=1S/C13H13N2OP/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8,13H,14-15H2 |
InChI 键 |
LQFZLEHMGYXVFX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)P=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,6,9,10-Tetramethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B14477477.png)



![Ethyl 4-cyclopentylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477507.png)

![1,4-Dioxaspiro[4.5]dec-7-ene, 7,9,9-trimethyl-](/img/structure/B14477520.png)

![9,10-Anthracenedione, 1,5-bis[[1-(2-hydroxyethyl)-1H-1,2,4-triazol-3-yl]thio]-](/img/structure/B14477530.png)
![Decanedioic acid, bis[2-(2-butoxyethoxy)ethyl] ester](/img/structure/B14477534.png)

